![molecular formula C9H10N6O2S2 B2732322 3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide CAS No. 1501820-82-1](/img/structure/B2732322.png)
3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide is a chemical compound with the molecular formula C9H10N6O2S2 and a molecular weight of 298.34 . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of tetrazole derivatives, such as this compound, has been a topic of interest in organic chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H10N6O2S2 . The average mass is 298.345 Da and the monoisotopic mass is 298.030670 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C9H10N6O2S2 and a molecular weight of 298.34 .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Drug Discovery
One study highlights the synthesis and biological evaluation of a series of compounds, including pyrazoline and isoxazoline derivatives incorporating triazole benzene sulfonamides. These compounds were assessed for their anti-proliferative activity, with one showing significant cytotoxic activity against cancer cell lines. This research underscores the potential of these compounds in the design of novel anticancer drugs, targeting specific pathways like PI3Kα (Siliveri et al., 2019).
Antimicrobial Applications
Another study investigates the antimicrobial properties of sulfonamide-derived compounds, including their transition metal complexes. The research found that these compounds exhibited moderate to significant antibacterial activity against various strains and good antifungal activity, highlighting their potential as antimicrobial agents (Chohan & Shad, 2011).
Molecular Docking and Antioxidant Activity
Further research into benzene sulfonamide derivatives explores their antioxidant effects. One study synthesized new compounds from hydrazinecarbothioamide and 1,2,4-triazole classes, containing diarylsulfone and 2,4-difluorophenyl moieties. These compounds were evaluated for their antioxidant activity, with several showing excellent or good antioxidant activity. This suggests their potential utility in combating oxidative stress-related diseases (Barbuceanu et al., 2014).
Applications in Organic Chemistry
A foundational aspect of research on these compounds involves their synthesis and reactivity. A study on the synthesis of mono- and N,N-disubstituted thioureas and N-acylthioureas provides insight into the chemical properties and potential applications of such compounds in organic synthesis and drug development (Katritzky et al., 2004).
Eigenschaften
IUPAC Name |
3-[(2-methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2S2/c1-15-12-9(11-14-15)13-19(16,17)7-4-2-3-6(5-7)8(10)18/h2-5H,1H3,(H2,10,18)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCJIKNKBUNQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

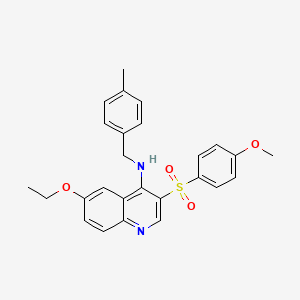
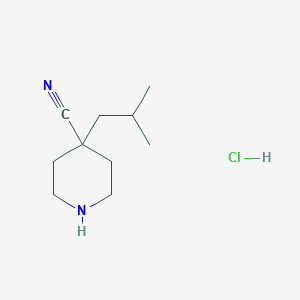


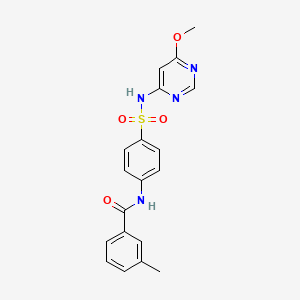
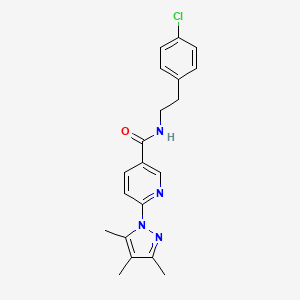

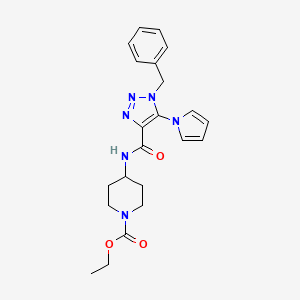
![2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2732254.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2732256.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2732260.png)
![4-(((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-methylthiazole](/img/structure/B2732261.png)
![N-[(5-chloropyrazin-2-yl)methyl]-3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2732262.png)